3-Hexylthieno[3,2-b]thiophene
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Overview
Description
3-Hexylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the thienothiophene family. It consists of two fused thiophene rings with a hexyl side chain attached to the third carbon atom. This compound is known for its electron-rich structure and stability, making it a valuable building block in the field of organic electronics and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hexylthieno[3,2-b]thiophene typically involves a multi-step process. One common method starts with the preparation of 3-bromothiophene, which undergoes a reaction with a hexyl Grignard reagent to form 3-hexylthiophene. This intermediate is then subjected to a ring-closing reaction to form the thienothiophene core .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as column chromatography and recrystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions: 3-Hexylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, iodine, and various alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized thienothiophenes with various substituents.
Scientific Research Applications
3-Hexylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: The compound’s derivatives have shown potential in biological applications, including as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential in drug development, particularly for its electron-rich properties.
Industry: It is used in the production of organic semiconductors, solar cells, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-hexylthieno[3,2-b]thiophene is primarily related to its electron-rich structure. The compound can donate electrons, making it an effective electron donor in various applications. In organic electronics, it facilitates charge transport and improves the efficiency of devices such as solar cells and transistors. The presence of sulfur atoms in the thiophene rings enhances its electron-donating ability and stability .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: Lacks the hexyl side chain but shares the same core structure.
Thieno[2,3-b]thiophene: An isomer with different sulfur atom orientation.
Thieno[3,4-b]thiophene: Another isomer with a different ring fusion pattern.
Uniqueness: 3-Hexylthieno[3,2-b]thiophene stands out due to its hexyl side chain, which enhances its solubility in organic solvents and improves its processability in device fabrication. This makes it particularly valuable in the production of high-performance organic electronic materials .
Properties
Molecular Formula |
C12H16S2 |
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Molecular Weight |
224.4 g/mol |
IUPAC Name |
6-hexylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C12H16S2/c1-2-3-4-5-6-10-9-14-11-7-8-13-12(10)11/h7-9H,2-6H2,1H3 |
InChI Key |
PRPCAORXRXERLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC2=C1SC=C2 |
Origin of Product |
United States |
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